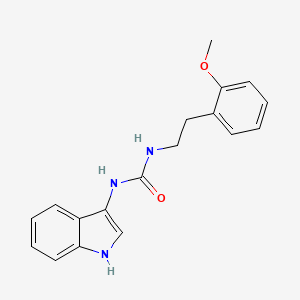

1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea

Description

1-(1H-Indol-3-yl)-3-(2-methoxyphenethyl)urea is a urea derivative featuring a 1H-indol-3-yl group linked via an ethyl chain to one urea nitrogen and a 2-methoxyphenyl substituent on the other nitrogen. Its molecular formula is C₁₈H₁₈N₃O₂, with a molecular weight of 314.36 g/mol .

Properties

IUPAC Name |

1-(1H-indol-3-yl)-3-[2-(2-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-23-17-9-5-2-6-13(17)10-11-19-18(22)21-16-12-20-15-8-4-3-7-14(15)16/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQREQXNNXQIGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methoxyphenethylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea product.

Industrial Production Methods

Industrial production of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or sulfonylated indole derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function. The methoxyphenethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

- Structural difference : Replaces the 2-methoxyphenyl group with a 2-methylphenyl substituent.

- Impact :

- Electronic effects : Methoxy (-OCH₃) is electron-donating via resonance, enhancing the aromatic ring’s electron density, whereas methyl (-CH₃) exerts a weaker inductive effect. This difference may influence binding interactions in biological targets (e.g., receptor affinity or metabolic stability) .

- Steric effects : The methoxy group’s bulkiness (compared to methyl) could alter steric interactions in enzyme binding pockets.

1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea ()

- Structural difference : Substitutes the 2-methoxyphenethyl chain with a 4-ethylphenyl group directly attached to urea.

- Lipophilicity: Ethyl groups increase lipophilicity compared to methoxy, which may affect membrane permeability .

Core Heterocycle Modifications

3-(1H-Indol-3-yl)-1,2,3,4-tetrahydronaphthalen-1(2H)-one ()

- Structural difference : Replaces the urea bridge with a ketone and incorporates a tetrahydronaphthalene ring.

- Rigidity: The fused ring system may restrict conformational flexibility compared to the ethyl-linked urea .

1-(4-Chlorophenyl)-3-(4H-1,2,4-triazol-4-yl)urea ()

- Structural difference : Substitutes indole with a 1,2,4-triazole ring and introduces a chloro substituent.

Indole-Ethyl Urea Derivatives ()

Comparative Data Table

Biological Activity

1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of urea derivatives and is characterized by its indole and methoxyphenethyl moieties, which contribute to its unique biological properties.

Chemical Structure and Synthesis

The chemical structure of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea can be represented as follows:

Synthesis Methods

The synthesis typically involves several key steps:

- Formation of Indole Intermediate : The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Ethylation : The indole intermediate is ethylated using ethyl iodide in the presence of a strong base such as sodium hydride.

- Urea Formation : The ethylated indole is reacted with an isocyanate derivative, specifically 2-methoxyphenethyl isocyanate, to form the final urea compound.

The biological activity of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is attributed to its ability to interact with various molecular targets. The indole moiety allows the compound to mimic tryptophan, enabling it to bind to tryptophan-binding sites on proteins. This interaction can modulate protein activity, leading to various biological effects, including anti-inflammatory and anticancer activities.

Therapeutic Potential

Research has indicated that this compound exhibits promising therapeutic properties:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in various human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against pathogens such as Mycobacterium tuberculosis and Helicobacter pylori, demonstrating significant inhibition at low concentrations .

Case Studies

- Anticancer Activity Evaluation :

-

Inhibition of Urease :

- In vitro assays demonstrated that certain derivatives of this compound effectively inhibited urease activity, which is crucial for the survival of Helicobacter pylori in acidic environments. The most active inhibitors had IC50 values significantly lower than standard urease inhibitors like thiourea .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | Structure | Antimicrobial and anticancer properties |

| 1-(1-methyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | Structure | Varies in reactivity and biological activity |

| 1-(1-ethyl-1H-indol-3-yl)-3-(2-chlorophenethyl)urea | Structure | Significant alterations in properties due to substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.